Product packaging for Citalopram propionic acid(Cat. No.:)

Citalopram propionic acid

Cat. No.: B1247355
M. Wt: 311.3 g/mol
InChI Key: JSYNRZJODZWUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Citalopram propionic acid, with the molecular formula C18H14FNO3, is a identified metabolite of the selective serotonin reuptake inhibitor (SSRI) Citalopram . The formation of this metabolite from Citalopram and its N-demethylated derivatives is believed to occur through deamination pathways, with studies suggesting the potential involvement of enzymes such as monoamine oxidases (MAO) and aldehyde oxidase . As a metabolite, this compound is of significant value in pharmacological and toxicological research. It serves as a critical analytical reference standard in mass spectrometry-based assays for studying the pharmacokinetic profile and metabolic fate of Citalopram . Investigating this and other metabolites helps researchers understand individual variation in drug response, which can be influenced by factors such as genetics and drug-drug interactions . Furthermore, the study of metabolites is essential for comprehensive safety assessments, as the interaction of parent drugs like Citalopram with other medications (e.g., NSAIDs) has been associated with potential risks such as gastrointestinal bleeding or acute kidney injury, highlighting the importance of understanding a drug's complete metabolic pathway . This product is intended for research and analytical applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14FNO3 B1247355 Citalopram propionic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c19-15-4-2-14(3-5-15)18(8-7-17(21)22)16-6-1-12(10-20)9-13(16)11-23-18/h1-6,9H,7-8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYNRZJODZWUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344109
Record name Citalopram propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Formation Pathways of Citalopram Propionic Acid

Enzymatic Biotransformation Mechanisms

The conversion of citalopram (B1669093) to citalopram propionic acid is not mediated by a single enzyme but rather a cascade of reactions catalyzed by different enzyme families. These include aldehyde oxidase, monoamine oxidases, and to some extent, the cytochrome P450 system. nih.govnih.govdrugbank.com The process is initiated by oxidative deamination, which is then followed by further oxidation to yield the final carboxylic acid metabolite. drugbank.comwuxiapptec.com

Aldehyde oxidase (AO) is a cytosolic molybdoflavoprotein that plays a significant role in the metabolism of various xenobiotics, including the final step in the formation of this compound. nih.govnih.govresearchgate.net AO catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. wuxiapptec.com In the citalopram metabolic pathway, AO is responsible for the conversion of the intermediate, citalopram propionic aldehyde, into this compound. drugbank.comwuxiapptec.com The involvement of aldehyde oxidase has been confirmed in vitro, where its inhibition by substances like menadione (B1676200) was shown to decrease the formation of the propionic acid metabolite. nih.gov This enzymatic step is crucial for the clearance of the aldehyde intermediate, which might otherwise accumulate. nih.govwuxiapptec.com

Monoamine oxidases (MAO-A and MAO-B) are key enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines. mdpi.com They are pivotally involved in the initial step of converting citalopram and its demethylated metabolites (demethylcitalopram and didemethylcitalopram) into an unstable aldehyde intermediate. nih.govnih.govdrugbank.com This deamination pathway is a significant part of citalopram's biotransformation. clinpgx.org

In vitro studies using human liver fractions have demonstrated that the formation of this compound is substantially inhibited by specific MAO inhibitors. nih.gov These findings underscore the critical role of both MAO isoforms in this metabolic pathway. nih.gov While hepatic metabolism of citalopram is dominated by cytochrome P450 enzymes, biotransformation in the brain occurs mainly through monoamine oxidases. nih.gov

Inhibition of this compound Formation by MAO Inhibitors
InhibitorTarget EnzymeInhibition Rate
Clorgyline (0.5 µM)MAO-AUp to 70%
Selegiline (0.5 µM)MAO-BUp to 88%

Data derived from in vitro studies on human liver preparations, showing the percentage of inhibition of the formation of this compound from citalopram and its N-demethylated metabolites. nih.gov

The cytochrome P450 (CYP) system, primarily located in the liver, is central to the metabolism of citalopram, mainly through N-demethylation pathways catalyzed by CYP2C19, CYP3A4, and CYP2D6. nih.govclinpgx.orgnih.gov While deamination is largely attributed to MAO and AO, some studies indicate a role for the CYP system in the formation of the propionic acid metabolite as well. nih.gov Specifically, research using recombinant human CYP2C19 has shown that this isozyme can form the propionic acid metabolite of S-citalopram. nih.govresearchgate.net This suggests an alternative or parallel pathway to the MAO-initiated route, particularly for the S-enantiomer. nih.govresearchgate.net The activity of CYP2C19 is subject to significant genetic polymorphism, which can lead to interindividual differences in citalopram metabolism and plasma concentrations. nih.govnih.govmydruggenome.org

The formation of this compound from its parent compound is a two-step oxidative process. drugbank.comresearchgate.net The first step, catalyzed by monoamine oxidases, is an oxidative deamination that converts the aminopropyl side chain of citalopram into an aldehyde functional group, yielding the intermediate metabolite citalopram propionic aldehyde. drugbank.comresearchgate.net This aldehyde is then promptly oxidized in a subsequent step to the final, more stable carboxylic acid, this compound. drugbank.comwuxiapptec.com This second step is primarily catalyzed by aldehyde oxidase. nih.govdrugbank.com The presence of citalopram propionic aldehyde as a transient intermediate is a key feature of this metabolic pathway. drugbank.com

Stereoselectivity in Enzymatic Formation

Citalopram is a chiral drug administered as a racemic mixture of two enantiomers, S-(+)-citalopram and R-(-)-citalopram. diva-portal.orgchiralpedia.com The therapeutic effect as a selective serotonin (B10506) reuptake inhibitor resides almost exclusively in the S-enantiomer. nih.govchiralpedia.comnih.gov The enzymatic processes involved in the formation of this compound exhibit stereoselectivity, meaning they preferentially metabolize one enantiomer over the other. nih.gov

The biotransformation of citalopram to its propionic acid derivative is stereoselective, with enzymes showing different affinities and turnover rates for the S- and R-enantiomers. nih.gov In vitro studies with human blood have shown that the production of S-citalopram propionic acid is significantly higher than that of R-citalopram propionic acid, with one study reporting a 5.6-fold higher formation rate for the S-enantiomer. nih.gov

The specific monoamine oxidase isoforms also display stereopreference. Research on in vitro metabolism in mice brain mitochondria indicated that MAO-A preferentially catalyzed the formation of the R-(-) enantiomer of the metabolite, while MAO-B was primarily responsible for the formation of the S-(+) enantiomer. researchgate.net Furthermore, MAO-A showed a greater affinity for tertiary amines like citalopram, whereas MAO-B had a higher affinity for the primary and secondary amine metabolites, didemethylcitalopram (B1207907) and demethylcitalopram, respectively. researchgate.net

Stereoselectivity in this compound Formation
EnzymeSubstratePreferred Metabolite EnantiomerKey Finding
MAO-ACitalopram (tertiary amine)R-(-)-citalopram propionic acidHigher affinity for tertiary amines. researchgate.net
MAO-BDemethylated metabolitesS-(+)-citalopram propionic acidHigher affinity for primary and secondary amines. researchgate.net
MAO-B (in human blood)CitalopramS-(+)-citalopram propionic acidS-metabolite production was 5.6 times higher than R-metabolite. nih.gov

Enantiomeric Ratios and Preferential Metabolism

The metabolism of citalopram to this compound is stereoselective, meaning the process shows a preference for one enantiomer over the other. nih.gov Citalopram is administered as a racemic mixture, containing both the S-(+)-citalopram and R-(-)-citalopram enantiomers. nih.gov The pharmacological activity of citalopram resides mainly in the S-enantiomer. nih.gov

Research has demonstrated that the formation of this compound preferentially yields the S-enantiomer. An in vitro study involving the incubation of citalopram with human blood showed that the production of S-citalopram propionic acid was 5.6 times higher than the production of R-citalopram propionic acid. nih.gov This finding was correlated with the number of platelets, indicating that MAO-B, which is present in platelets, is involved in this stereoselective metabolism. nih.gov

This preferential metabolism is consistent with the broader stereoselective clearance of citalopram itself. In vitro studies on the primary N-demethylation pathway have shown that CYP2C19, CYP3A4, and CYP2D6 all favor the conversion of the biologically active S-enantiomer of citalopram. nih.govclinpgx.org

Enantiomeric Production of this compound In Vitro
EnantiomerRelative Production RatioPrimary Enzyme Implicated (in blood)
S-Citalopram Propionic Acid5.6Monoamine Oxidase B (MAO-B)
R-Citalopram Propionic Acid1Monoamine Oxidase B (MAO-B)
Data from an in vitro study using human blood. nih.gov

Degradation and Impurity Formation Mechanisms

Chemical Degradation Pathways Leading to Citalopram (B1669093) Propionic Acid

The formation of citalopram propionic acid from citalopram is predominantly a result of oxidative deamination of the aminopropyl side chain. While this is a well-documented metabolic pathway, its occurrence through non-enzymatic chemical degradation in pharmaceutical preparations is not extensively reported in scientific literature.

Forced degradation studies of citalopram under various hydrolytic conditions (acidic, basic, and neutral) have been conducted to assess its stability. These studies indicate that citalopram is susceptible to hydrolysis, particularly under alkaline conditions. However, the primary degradation product identified from the hydrolysis of the cyano group is citalopram carboxamide, not this compound.

Currently, there is a lack of substantial scientific evidence to suggest a direct hydrolytic pathway for the conversion of citalopram's dimethylaminopropyl side chain to a propionic acid moiety under typical pharmaceutical stress conditions. The carbon-nitrogen bond in the side chain is generally stable to hydrolysis. Therefore, the formation of this compound via hydrolytic degradation is not considered a significant pathway.

The primary pathway for the formation of this compound is through oxidative deamination. This process is well-characterized as a metabolic route in humans. In this pathway, the dimethylamino group of the citalopram side chain is enzymatically removed and subsequently oxidized to a carboxylic acid.

The key enzymes involved in this metabolic transformation are believed to be monoamine oxidases (MAO-A and MAO-B) and aldehyde oxidase. These enzymes catalyze the oxidation of the terminal amine, leading to the formation of an unstable intermediate that is then converted to an aldehyde, and subsequently oxidized to the corresponding propionic acid derivative. There is also some evidence suggesting the involvement of the cytochrome P450 enzyme, CYP2C19, in this metabolic process.

While this oxidative pathway is established in a biological context, the formation of this compound through non-enzymatic chemical oxidation in pharmaceutical formulations is not a commonly reported degradation route. Standard oxidative stress testing of citalopram, often employing hydrogen peroxide, typically leads to the formation of other degradation products such as citalopram N-oxide.

Table 1: Key Enzymes in the Metabolic Formation of this compound

Enzyme FamilySpecific EnzymesRole in Formation
Monoamine OxidasesMAO-A, MAO-BCatalyze the initial oxidative deamination of the aminopropyl side chain.
Aldehyde Oxidase-Involved in the subsequent oxidation of the aldehyde intermediate to the carboxylic acid.
Cytochrome P450CYP2C19May also contribute to the oxidative metabolism leading to the propionic acid derivative.

Identification as a Process-Related Impurity

Process-related impurities in active pharmaceutical ingredients (APIs) are substances that are formed during the manufacturing process. These can include unreacted starting materials, intermediates, by-products, and reagents. Based on available scientific literature and pharmacopeial information, this compound is not typically classified as a process-related impurity in the synthesis of citalopram. It is consistently identified and discussed as a human metabolite.

The synthesis of citalopram involves several chemical steps, and while various process-related impurities have been identified and characterized, the propionic acid derivative is not among those commonly reported as arising from the synthetic route.

Stability Considerations and Influencing Factors in Pharmaceutical Formulations

The stability of a drug product is a critical aspect of its quality, safety, and efficacy. Stability studies are designed to understand how the drug substance and drug product are affected by various environmental factors over time. For citalopram, these studies have focused on its degradation under conditions of heat, light, humidity, and different pH levels.

Given that this compound is primarily a metabolic product, its formation in finished pharmaceutical formulations under normal storage conditions is not considered a major stability concern. The factors that would typically influence chemical degradation, such as the presence of reactive excipients, residual moisture, pH of the formulation, and exposure to oxygen and light, are more likely to lead to the formation of other known degradants of citalopram.

For instance, the pH of a liquid formulation could influence hydrolytic degradation, but as mentioned, this primarily leads to the carboxamide derivative. The presence of oxidizing agents or certain excipients with peroxide impurities could potentially promote oxidative degradation, but the formation of citalopram N-oxide is the more anticipated outcome.

Table 2: Summary of this compound Formation

Formation PathwayRelevanceKey Intermediates/Enzymes
Hydrolytic DegradationNot a significant pathway-
Oxidative Degradation (Metabolic)Primary formation route in humansMAO-A, MAO-B, Aldehyde Oxidase, CYP2C19
Process-Related ImpurityNot typically classified as such-
Formulation StabilityNot a major degradation product-

Advanced Analytical Methodologies for Citalopram Propionic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography stands as the cornerstone for the analytical determination of citalopram (B1669093) propionic acid. Both liquid and gas chromatography, coupled with various detection methods, provide robust frameworks for its separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of citalopram and its metabolites from biological samples such as plasma nih.govnih.govnih.gov. The versatility of HPLC is enhanced by the variety of detectors that can be coupled with it, each offering different advantages in terms of sensitivity and selectivity.

Fluorescence Detection: This is a highly sensitive method for quantifying citalopram propionic acid. One established HPLC method utilizing fluorescence detection reported a limit of quantification of 2 ng/mL for the this compound derivative in plasma samples nih.govnih.gov. The optimal excitation and emission wavelengths for the simultaneous determination of citalopram and its metabolites, including the propionic acid derivative, have been documented at 249 nm and 302 nm, respectively nih.gov.

UV Detection: Ultraviolet (UV) detection is another common method used in HPLC analysis. While generally less sensitive than fluorescence detection, it is a robust and widely available technique. The UV absorbance maximum for citalopram, the parent compound of this compound, is observed around 239 nm semanticscholar.org.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides high selectivity and structural information, making it a powerful tool for the definitive identification and quantification of this compound. Various HPLC-MS methods have been developed for the analysis of citalopram and its metabolites fabad.org.tr.

Table 1: HPLC Detection Methods for this compound
Detection MethodKey FindingsReported Limit of Quantification (LOQ)Wavelengths (Ex/Em or λmax)
Fluorescence DetectionHigh sensitivity for quantification in plasma.2 ng/mL nih.govnih.govEx: 249 nm / Em: 302 nm nih.gov
UV DetectionRobust and widely used for citalopram and its metabolites.Not specifically reported for the propionic acid metabolite.λmax ~239 nm for citalopram semanticscholar.org
Mass Spectrometry (MS)High selectivity and structural confirmation.Method-dependent.Not applicable.

Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) represent another powerful approach for the determination of citalopram and its metabolites, including the propionic acid derivative nih.govmdpi.com. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis nih.govjfda-online.com.

A specific GC-MS procedure has been developed for the assay of the this compound derivative in plasma nih.gov. This method involves a liquid-solvent extraction to separate the acidic metabolite from the basic compounds. The propionic acid metabolite is then derivatized with methyl iodide before being introduced into the GC-MS system. The analysis is performed in the electron impact (EI) mode. This method has a reported limit of quantification of 2 ng/mL for the this compound derivative nih.gov. Another study utilizing GC-MS for a range of citalopram metabolites reported a limit of detection of 33.6 µg L⁻¹ for the this compound metabolite (CIT-PA) in urine samples nih.gov.

Table 2: GC-MS Method for this compound Analysis
ParameterDetails
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Sample Pre-treatmentLiquid-solvent extraction nih.gov
Derivatization AgentMethyl iodide nih.gov
Ionization ModeElectron Impact (EI) nih.gov
Limit of Quantification (Plasma)2 ng/mL nih.gov
Limit of Detection (Urine)33.6 µg L⁻¹ nih.gov

Citalopram is a chiral compound, and its enantiomers exhibit different pharmacological activities. Consequently, the stereoselective analysis of its metabolites, including this compound, is of significant interest. Chiral chromatography is the primary technique used to separate and quantify the individual enantiomers of this compound nih.gov.

Research has shown that the metabolism of citalopram to its propionic acid derivative is stereoselective. One study using a stereoselective HPLC assay found a mean S/R ratio of 3.6 for this compound in the plasma of patients treated with citalopram. This suggests a preferential and stereoselective metabolism of the pharmacologically active (+)-(S)-isomers of citalopram and its active metabolite, desmethylcitalopram (B1219260), to the propionic acid derivative nih.gov.

The separation of the enantiomers of this compound is achieved using chiral stationary phases (CSPs) in HPLC. These CSPs create a chiral environment that allows for the differential interaction of the enantiomers, leading to their separation.

A variety of CSPs have been successfully used for the enantioseparation of citalopram and its metabolites. Polysaccharide-based stationary phases, such as Chiralcel OD, have been effectively used to separate the enantiomers of citalopram and its three main metabolites, including the propionic acid derivative nih.gov. Other cellulose-based CSPs, like Lux Cellulose-1, have also been employed for the enantioseparation of citalopram, indicating their potential for the analysis of its metabolites nih.govmdpi.com. Cyclodextrin-type CSPs, such as Cyclobond, have also been utilized in the chiral separation of citalopram mtak.hu.

Table 3: Chiral Stationary Phases for Enantiomeric Analysis
Chiral Stationary PhaseTypeApplication
Chiralcel ODPolysaccharide-based (Cellulose derivative) nih.govSeparation of enantiomers of citalopram and its metabolites, including the propionic acid derivative nih.gov.
CyclobondCyclodextrin-based mtak.huUsed for the chiral separation of citalopram mtak.hu.
Lux Cellulose-1Cellulose-based nih.govmdpi.comEmployed for the enantioseparation of citalopram nih.govmdpi.com.

An alternative to using expensive chiral stationary phases is the addition of a chiral selector to the mobile phase in a standard reversed-phase HPLC system. This approach can be more cost-effective and offers greater flexibility nih.gov.

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been successfully used as a chiral mobile phase additive for the enantioseparation of citalopram. This method allows for the separation of the enantiomers on a conventional achiral C18 column. The use of SBE-β-CD as a chiral mobile phase additive has been shown to be an effective and reliable method for determining the enantiomeric composition of racemic citalopram, offering a promising alternative to methods that rely on chiral stationary phases nih.gov.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity phenomenex.comnih.gov. LC-MS/MS methods have been developed for the simultaneous determination of citalopram and its metabolites, providing a robust platform for pharmacokinetic studies nih.govsemanticscholar.org.

These methods often employ a simple sample preparation step, such as protein precipitation, followed by separation on a C18 column nih.govlongdom.org. The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode, and quantification is achieved using multiple reaction monitoring (MRM) nih.govresearchgate.net. For citalopram, a common precursor-to-product ion transition monitored is m/z 325 → m/z 109 researchgate.netresearchgate.net. The development of such methods allows for rapid and reliable quantification of citalopram and its metabolites from small sample volumes nih.govresearchgate.net. While specific high-resolution mass spectrometry data for this compound is not extensively detailed in the provided context, the application of such techniques would provide highly accurate mass measurements, aiding in the unequivocal identification of the metabolite and its fragmentation products.

Table 4: LC-MS/MS Parameters for Citalopram Analysis
ParameterCommonly Used Conditions
Sample PreparationProtein precipitation with methanol or acetonitrile nih.govlongdom.orgnih.gov.
Chromatographic ColumnReversed-phase C18 or C8 columns nih.govlongdom.orgresearchgate.net.
Ionization ModePositive Electrospray Ionization (ESI+) nih.govresearchgate.net.
Detection ModeMultiple Reaction Monitoring (MRM) longdom.orgresearchgate.net.
Precursor Ion (Citalopram)m/z 325 researchgate.netresearchgate.net
Product Ion (Citalopram)m/z 109 researchgate.netresearchgate.net

Chiral Chromatography for Enantiomeric Analysis

Sample Preparation and Extraction Techniques

Sample preparation is a critical step in the analytical workflow for the quantification of this compound in biological matrices. The primary goals are to isolate the analyte from interfering endogenous components, concentrate it to a detectable level, and transfer it into a solvent compatible with the subsequent analytical instrumentation. The choice of technique depends on the nature of the sample matrix, the concentration of the analyte, and the desired level of sample cleanup.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique based on the principle of partitioning a solute between two immiscible liquid phases. lcms.cz For the analysis of citalopram and its metabolites, including the propionic acid derivative, LLE offers a straightforward method for separation from complex biological fluids.

In a typical LLE procedure, an aqueous sample (such as plasma or a dialysate) is mixed with a water-immiscible organic solvent. lcms.cznih.gov The pH of the aqueous phase is often adjusted to suppress the ionization of the target analyte, thereby increasing its affinity for the organic phase. For instance, to extract basic drugs like citalopram and its primary metabolites, the sample is made strongly alkaline. nih.gov The choice of organic solvent is crucial; solvents like dichloromethane and ethyl acetate have been effectively used. nih.govresearchgate.net After vigorous mixing and subsequent centrifugation to separate the layers, the organic phase containing the analyte is collected, evaporated to dryness, and reconstituted in a mobile phase for chromatographic analysis. lcms.cz Tandem dispersive liquid-liquid microextraction (TDLLME) has also been explored for citalopram, demonstrating good linearity and low limits of detection. researchgate.net

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a more selective and often more efficient alternative to LLE, utilizing a solid sorbent to isolate analytes from a liquid sample. lcms.czmdpi.com This technique involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. researchgate.net SPE is highly effective for cleaning up complex samples like plasma before the analysis of citalopram and its metabolites. nih.gov

A variety of sorbents are available, including those based on silica and polymers, which can be modified for different interaction mechanisms such as reversed-phase, normal-phase, or ion-exchange. lcms.czresearchgate.net For citalopram and related compounds, which are basic, strong cation exchangers have been shown to provide excellent results, with high recovery and reproducibility. nih.gov Polymeric reversed-phase sorbents are also commonly used. nih.gov The selection of appropriate washing and eluting solvents is critical to ensure that interferences are removed without significant loss of the target analyte, resulting in a clean, concentrated extract suitable for analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC-MS). mdpi.comnih.gov

Method Validation Parameters for Quantitative Analysis

Validation of an analytical method is essential to ensure its reliability, reproducibility, and accuracy for the intended purpose. Key parameters are assessed according to guidelines from bodies like the International Conference on Harmonisation (ICH). tijer.orgjuniperpublishers.com

Limits of Quantification (LOQ) and Detection (LOD)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentrations of an analyte that can be reliably measured. juniperpublishers.com The LOD is the smallest concentration that can be detected and distinguished from background noise, often defined as a signal-to-noise ratio of 3:1. juniperpublishers.com The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically at a signal-to-noise ratio of 10:1. juniperpublishers.com

These limits are crucial for analyzing metabolites like this compound, which may be present at low concentrations in biological samples. For the enantiomers of the this compound derivative (CIT-PROP), a stereoselective HPLC assay using a fluorescence detector achieved a limit of quantification of 2 ng/mL in plasma samples. nih.gov In other methods developed for the parent drug citalopram, LOD and LOQ values have been reported as 0.416 µg/ml and 1.324 µg/ml, respectively, by RP-HPLC. tijer.org Another study reported an LOD of 1.125 µg/mL and an LOQ of 3.375 µg/mL. pharmaresearchlibrary.org

CompoundParameterValueMatrixAnalytical MethodSource
This compound (enantiomers)LOQ2 ng/mLPlasmaHPLC with Fluorescence Detection nih.gov
CitalopramLOD0.416 µg/mLN/ARP-HPLC tijer.org
CitalopramLOQ1.324 µg/mLN/ARP-HPLC tijer.org
CitalopramLOD1.125 µg/mLN/ARP-HPLC pharmaresearchlibrary.org
CitalopramLOQ3.375 µg/mLN/ARP-HPLC pharmaresearchlibrary.org

Linearity, Precision, and Accuracy Assessments

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. nih.gov It is typically evaluated by analyzing a series of standards at different concentrations and is confirmed if the correlation coefficient (r²) of the calibration curve is close to 1.0 (ideally ≥ 0.999). tijer.orgnih.gov For citalopram, linearity has been established in ranges such as 5-20 µg/ml and 25-150 µg/mL with correlation coefficients of 0.9991 and 0.999, respectively. tijer.orgpharmaresearchlibrary.org

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For citalopram analysis, intra-day and inter-day precision studies have shown %RSD values below 2%, indicating high precision. tijer.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. tijer.org For methods analyzing citalopram, recovery values have been reported in the range of 98.65% to 101.72%. pharmaresearchlibrary.org

ParameterFindingCompoundSource
Linearity Range5 - 20 µg/mL (r² = 0.9991)Citalopram tijer.org
Linearity Range25 - 150 µg/mL (r² = 0.999)Citalopram pharmaresearchlibrary.org
Precision%RSD < 2%Citalopram tijer.org
Accuracy (Recovery)98.65% - 101.72%Citalopram pharmaresearchlibrary.org

Structural Elucidation Techniques for Identification

Structural elucidation is the process of determining the precise chemical structure of a compound. This is essential for identifying new metabolites, characterizing impurities, or confirming the identity of a synthesized compound. intertek.comchromatographyonline.com A combination of spectroscopic and spectrometric techniques is typically employed to piece together the molecular puzzle. intertek.com

For a compound like this compound, mass spectrometry (MS) would be used to determine the molecular weight and elemental composition through high-resolution mass measurements. intertek.com Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides fragmentation data that helps to identify the core structure and the connectivity of its functional groups. nih.gov

Mass Spectrometry Fragmentation Pattern Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation and quantification of this compound. This method involves the ionization of the target molecule, selection of a specific precursor ion, fragmentation of this ion through collision-induced dissociation, and analysis of the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule, allowing for its highly selective detection.

This compound is amenable to analysis by both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), often following a derivatization step for the latter. In LC-MS/MS analysis, this compound has been observed to exhibit a strong response in the negative electrospray ionization (ESI) mode nih.gov.

Fragmentation Pathway:

While detailed fragmentation studies specifically for this compound are not extensively published, a likely fragmentation pathway can be postulated based on its chemical structure and the known fragmentation of citalopram. In negative ionization mode, the deprotonated molecule [M-H]⁻ would serve as the precursor ion. The fragmentation is likely to be initiated by the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂).

A key diagnostic fragment for this compound has been identified at a mass-to-charge ratio (m/z) of 267 in negative mode precursor ion scans. This fragment is crucial for the selective detection of the metabolite.

For GC-MS analysis, derivatization of the carboxylic acid group, for instance, through methylation with methyl iodide, is a common practice to improve volatility and chromatographic performance researchgate.netresearchgate.net. Analysis is then typically performed in electron impact (EI) ionization mode researchgate.netresearchgate.netphorteeducacional.com.br.

The following table summarizes the key mass spectrometric parameters for the analysis of this compound.

ParameterValue/DescriptionIonization Mode
Precursor Ion [M-H]⁻ 310.1Negative ESI
Key Fragment Ion 267Negative ESI

Note: The fragmentation pathway and product ions can vary depending on the instrument and collision energy used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmatory Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure confirmation of chemical compounds, including drug metabolites like this compound. While MS/MS provides information about the mass-to-charge ratio of the molecule and its fragments, NMR spectroscopy elucidates the precise arrangement of atoms within the molecule by probing the magnetic properties of atomic nuclei. For confirmatory analysis, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most commonly employed techniques.

Although specific, detailed NMR spectral data for this compound is not widely available in the cited literature, the expected spectral features can be inferred from the known spectra of citalopram and the structural modification in the metabolite nih.govnih.govhmdb.cadrugbank.com. The replacement of the N,N-dimethylaminopropyl side chain in citalopram with a propionic acid chain would lead to distinct changes in the NMR spectrum.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The signals corresponding to the protons on the fluorophenyl and the benzofuran ring systems would be expected in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The substitution pattern on these rings would dictate the multiplicity (singlet, doublet, triplet, etc.) and coupling constants of these signals.

Propionic Acid Protons: The methylene protons (-CH₂-) of the propionic acid side chain would likely appear as multiplets in the aliphatic region of the spectrum. The protons alpha to the carboxylic acid group would be expected at a more downfield chemical shift compared to the beta protons due to the deshielding effect of the carbonyl group.

Carboxylic Acid Proton: The acidic proton (-COOH) would typically appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm), and its position can be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: A characteristic signal for the carboxylic acid carbon (-COOH) would be expected in the downfield region of the spectrum, typically around δ 170-180 ppm.

Aromatic Carbons: The carbon atoms of the aromatic rings would resonate in the approximate range of δ 110-160 ppm. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond carbon-fluorine coupling constant.

Aliphatic Carbons: The methylene carbons of the propionic acid side chain would appear in the upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all the proton and carbon signals and thus confirming the structure of this compound.

Environmental Fate and Transformation of Citalopram Propionic Acid

Occurrence and Detection in Environmental Matrices (e.g., Wastewater, Activated Sludge, Surface Waters)

Citalopram (B1669093) propionic acid, a primary metabolite and transformation product of the widely used antidepressant citalopram, is detected in various environmental compartments, particularly in aqueous systems impacted by anthropogenic activities. Its presence is a direct consequence of the incomplete removal of the parent compound, citalopram, in conventional wastewater treatment plants (WWTPs). researchgate.netnih.gov Citalopram itself is frequently found in WWTP influents, effluents, and downstream surface waters. nih.govnih.govmdpi.com

Studies conducting retrospective analysis of real wastewater samples have confirmed the presence of citalopram propionic acid (referred to as CTR carboxylic acid in some literature). edulll.grnih.govedulll.gr These findings indicate that the transformation of citalopram into its propionic acid derivative occurs within biological wastewater treatment processes. researchgate.net

A 2022 sampling campaign specifically identified and quantified this compound in WWTP influent, effluent, and receiving river water. nih.gov Notably, in the influent and the receiving surface water, the concentration of this compound was found to be higher than that of the parent citalopram, suggesting it is a significant and persistent transformation product. nih.gov In contrast, another sampling campaign in 2023 did not detect this specific metabolite. nih.gov The detection of metabolites like desmethylcitalopram (B1219260) is also common in WWTP influents and effluents, highlighting the environmental burden of citalopram's transformation products. nih.gov

Table 1: Detection of this compound in Environmental Water Samples (2022)

Sample Matrix Compound Detected Key Finding
WWTP Influent This compound Concentration was higher than the parent compound, Citalopram. nih.gov
WWTP Effluent This compound Detected, indicating incomplete removal. nih.gov
Receiving Surface Water This compound Concentration was higher than the parent compound, Citalopram. nih.gov

Biotransformation Processes in Environmental Systems (e.g., Activated Sludge)

The formation of this compound in environmental systems is primarily driven by biotransformation processes occurring in the biological units of wastewater treatment plants, such as activated sludge systems and moving bed biofilm reactors (MBBRs). edulll.grau.dk

Research using biotransformation batch reactors with activated sludge has identified this compound as one of the key transformation products (TPs) of citalopram. edulll.grnih.govedulll.gr In these studies, thirteen TPs were tentatively identified, with four, including citalopram carboxylic acid (this compound), being confirmed with reference standards. researchgate.netnih.gov The formation mechanism is the hydrolysis of the nitrile group on the parent citalopram molecule. researchgate.netau.dk

Table 2: Biotransformation Pathways of Citalopram in Activated Sludge

Transformation Pathway Resulting Product Reference
Nitrile Hydrolysis This compound (Citalopram carboxylic acid) researchgate.netau.dk
N-demethylation N-desmethylcitalopram researchgate.netnih.gov
Amide Formation Citalopram amide researchgate.netnih.gov
Oxidation 3-oxo-citalopram researchgate.netnih.gov

Photodegradation Pathways in Aquatic Environments

Photodegradation is a significant process for the removal of pharmaceuticals from aquatic environments. mdpi.com For citalopram, both direct and indirect photolysis contribute to its degradation. nih.govmdpi.comnih.gov Indirect photolysis, mediated by substances like natural organic matter, nitrate, and bicarbonate ions present in natural waters, can significantly accelerate the degradation of the parent compound compared to degradation in pure water. nih.govmdpi.com

However, the existing literature on the photodegradation of citalopram does not identify this compound as a major transformation product of this process. nih.govnih.gov Studies identifying the by-products of citalopram's photocatalytic degradation have proposed pathways involving hydroxylation on the alkyl chain and furan (B31954) ring, as well as oxidation of the heterocycle structure. nih.gov The identified photoproducts are typically mono- and di-hydroxylated intermediates and other oxidized derivatives. nih.gov While numerous photodegradation products of citalopram and its S-enantiomer, escitalopram, have been identified, the hydrolysis of the nitrile group to form the propionic acid derivative is not reported as a primary photochemical transformation pathway. nih.govmdpi.com

Proposed Environmental Transformation Pathways

Based on current research, the principal environmental transformation pathway leading to the formation of this compound is the biological hydrolysis of the parent compound, citalopram. edulll.grau.dk This transformation is well-documented in controlled experiments simulating the conditions of wastewater treatment. edulll.grnih.govedulll.gr

The proposed pathway is as follows:

Excretion and Transport : Citalopram is consumed and subsequently excreted by humans, entering the sewer system in both its original form and as metabolites. nih.gov

Biological Treatment : Within the activated sludge or biofilm of a WWTP, microorganisms mediate the hydrolysis of the terminal nitrile group (-C≡N) of the citalopram molecule.

Formation : This hydrolysis reaction converts the nitrile group into a carboxylic acid group (-COOH), resulting in the formation of this compound. researchgate.netau.dk

This biotransformation pathway is considered a major route for citalopram degradation in WWTPs. au.dk The resulting this compound, being more polar than the parent compound, may exhibit different transport and fate characteristics in the aquatic environment. Its detection in WWTP effluent and surface waters confirms its formation and persistence beyond the treatment process. nih.gov

Synthetic Chemistry and Derivatization Approaches

Potential as a Synthetic Intermediate for Citalopram (B1669093) or Derivatives

While citalopram propionic acid is a metabolite formed from the deamination of citalopram, its chemical structure suggests a plausible role as a synthetic precursor for the resynthesis of citalopram or the creation of novel derivatives. walshmedicalmedia.com The key transformation required would be the conversion of the propionic acid's carboxyl group into the nitrile (cyano) group that characterizes the parent citalopram molecule.

A general synthetic pathway for this conversion could involve a multi-step process common in organic chemistry. A patented process for preparing citalopram from a structurally analogous carboxylic acid intermediate provides a strong basis for this potential application. google.com The described method involves two main stages:

Amidation: The carboxylic acid is first converted into a primary amide. This is typically achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride using a reagent like thionyl chloride, followed by a reaction with ammonia. google.com

Dehydration: The resulting primary amide is then dehydrated to yield the target nitrile group. This step can be accomplished using various dehydrating agents under controlled reaction conditions.

This two-step conversion from a carboxylic acid to a nitrile is a well-established transformation in organic synthesis. google.com Applying this logic, this compound could serve as a late-stage intermediate, allowing for the re-synthesis of citalopram. Furthermore, this synthetic handle could be used to create other derivatives by modifying the carboxylic acid group into different functional groups, opening avenues for developing new compounds with potentially different pharmacological profiles.

StepReactionReagentsIntermediate/Product
1 Amidation1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃)Citalopram propionamide
2 DehydrationDehydrating agent (e.g., P₂O₅, SOCl₂)Citalopram

Derivatization Strategies for Analytical Purposes (e.g., for Chiral Separation or Enhanced Detection)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect, separate, or quantify. For this compound, derivatization is particularly relevant for two main reasons: enhancing its detectability in various analytical systems and facilitating the separation of its enantiomers (chiral separation).

The presence of the carboxylic acid group offers a prime site for chemical derivatization. Common strategies include:

Esterification: Converting the carboxylic acid into an ester can increase the compound's volatility, making it more suitable for analysis by Gas Chromatography (GC).

Fluorescent Tagging: Reacting the carboxylic acid with a fluorescent labeling reagent can significantly enhance detection sensitivity in High-Performance Liquid Chromatography (HPLC) using a fluorescence detector. fabad.org.tr This is especially useful when analyzing samples with very low concentrations of the metabolite.

Chiral Derivatization: To separate the enantiomers of this compound on a standard (achiral) HPLC column, it can be reacted with a chiral derivatizing agent. This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated by conventional chromatography. nih.govmdpi.com This approach is a powerful tool for studying the stereoselective metabolism and pharmacokinetics of citalopram.

Various analytical techniques are employed for the determination of citalopram and its metabolites, and derivatization can be tailored to the specific requirements of each method. fabad.org.trmdpi.com

Analytical GoalDerivatization StrategyPurposeApplicable Technique(s)
Enhanced Detection Fluorescent TaggingIncreases sensitivity by introducing a fluorophore.HPLC with Fluorescence Detection
Improved Volatility Esterification (e.g., methylation)Allows for analysis of a non-volatile compound.Gas Chromatography (GC), GC-MS
Chiral Separation Reaction with a Chiral ReagentForms diastereomers that can be separated on an achiral column.HPLC, GC

Asymmetric Synthesis Approaches for Chiral Analogs (General Context)

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, as different enantiomers of a chiral molecule can have vastly different biological activities. mdpi.comnih.gov While citalopram is sold as a racemic mixture, its therapeutically active enantiomer, escitalopram, is also marketed as a single-enantiomer drug. The principles of asymmetric synthesis are therefore highly relevant to the citalopram family of molecules, including potential chiral analogs of this compound.

Asymmetric synthesis refers to the chemical synthesis that preferentially produces one enantiomer or diastereomer over another. nih.govtaylorandfrancis.com Key strategies to achieve this include:

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure natural product as the starting material. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical compound that is attached to an achiral substrate to guide a subsequent reaction to proceed with high stereoselectivity. After the desired chiral center is created, the auxiliary is removed.

Chiral Catalysts and Reagents: This is one of the most powerful methods, where a small amount of a chiral catalyst (such as a metal-ligand complex or an organocatalyst) or a stoichiometric amount of a chiral reagent is used to control the stereochemical outcome of a reaction. google.com

Chiral Resolution: This method involves the synthesis of a racemic mixture, followed by the separation of the enantiomers. This can be done by reacting the racemate with a chiral resolving agent to form diastereomers that are then separated by techniques like crystallization or chromatography. mdpi.com

In the context of synthesizing a chiral analog of this compound, an asymmetric approach could be applied at a key step, such as the creation of the sole stereocenter. For example, an asymmetric catalytic reaction could be used to set the stereochemistry of the carbon atom bearing the fluorophenyl and propionic acid groups, thereby producing a single enantiomer of the target molecule directly. mdpi.comgoogle.com

Synthesis StrategyDescriptionKey Feature
Chiral Pool Uses an enantiopure starting material from nature.Chirality is inherent in the starting material.
Chiral Auxiliary A temporary chiral group is attached to direct the reaction.Auxiliary is removed after the key stereoselective step.
Chiral Catalyst/Reagent A chiral molecule is used to control the stereochemistry of a reaction.A small amount of catalyst can generate a large amount of enantiopure product.
Chiral Resolution A racemic mixture is synthesized and then the enantiomers are separated.Involves separation of a pre-formed mixture of enantiomers.

Future Research Directions and Methodological Advancements

Development of Novel Analytical Platforms

The accurate detection and quantification of citalopram (B1669093) propionic acid in complex matrices such as biological fluids and environmental samples are paramount for both pharmacokinetic studies and environmental monitoring. While existing methods like reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection have been established for citalopram, more sensitive and selective platforms are needed for its metabolites. tijer.orguspnf.com

Future research is geared towards the development and refinement of advanced analytical platforms. High-resolution mass spectrometry (HRMS) techniques, particularly liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), are proving instrumental in identifying transformation products like citalopram propionic acid. nih.gov These methods provide high accuracy and allow for the elucidation of probable structures based on mass and fragmentation patterns. nih.gov Further advancements may involve the use of targeted metabolomics approaches, such as liquid chromatography-electrochemistry, to enhance sensitivity and specificity in complex biological samples. nih.gov The development of methods like liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) in multiple reaction monitoring (MRM) mode will continue to be crucial for quantifying low levels of the metabolite in plasma and serum. jst.go.jp

Analytical PlatformApplicationKey Features
RP-HPLC with UV Detection Quantification of parent compound (Citalopram)Established, good for higher concentrations. tijer.orguspnf.com
LC-QTOF/MS Identification of transformation productsHigh mass accuracy, enables structural elucidation. nih.gov
LC/ESI-MS/MS (MRM) Quantification of metabolites in biological fluidsHigh sensitivity and selectivity. jst.go.jp
Targeted Metabolomics Platforms Comprehensive analysis in biological samplesCan quantify a wide range of metabolites simultaneously. nih.gov

Advanced Mechanistic Investigations of Formation Pathways

This compound is formed through the deamination of citalopram and its primary metabolites, N-demethylcitalopram and N-didemethylcitalopram. nih.gov The enzymatic processes governing this transformation are complex and not fully elucidated, presenting a key area for future investigation.

Initial studies suggest that monoamine oxidases (MAO-A and MAO-B) and aldehyde oxidase are likely involved in its formation. nih.govdrugbank.com However, there is also evidence pointing to the role of the cytochrome P450 (CYP) system. Specifically, CYP2C19 has been shown to catalyze the formation of the propionic acid metabolite of S-citalopram (the active enantiomer). nih.govresearchgate.net In fact, the formation of S-citalopram propionic acid accounts for a significant portion (35%) of the total CYP2C19-mediated clearance of S-citalopram in vitro. researchgate.net This finding is crucial as it helps explain why variations in CYP2C19 activity have a more substantial impact on S-citalopram exposure than previously estimated based solely on the N-demethylation pathway. researchgate.net

Future research should focus on pinpointing the specific enzymes and co-factors involved in each step of the deamination pathway. Utilizing recombinant human CYP enzymes and specific inhibitors can help delineate the relative contributions of each enzyme. nih.gov Such studies will improve our understanding of inter-individual variability in citalopram metabolism and its clinical implications.

Enzyme FamilySpecific EnzymesRole in this compound Formation
Cytochrome P450 (CYP) CYP2C19, CYP3A4, CYP2D6Involved in the initial N-demethylation of citalopram, with CYP2C19 also directly forming the propionic acid metabolite of S-citalopram. nih.govresearchgate.netclinpgx.org
Monoamine Oxidases (MAO) MAO-A, MAO-BBelieved to be involved in the deamination process leading to the propionic acid derivative. nih.govdrugbank.com
Aldehyde Oxidase Not specifiedImplicated as a probable enzyme in the formation pathway. nih.govdrugbank.com

Comprehensive Environmental Impact Assessment of Transformation Products

The increasing global use of antidepressants has led to their detection in aquatic environments, raising concerns about their potential ecological impact. nih.govmdpi.com Citalopram and its metabolites, including this compound, are frequently found in wastewater treatment plant (WWTP) effluents and surface waters. nih.govnih.gov While conventional WWTPs may not effectively remove these compounds, advanced systems like moving bed biofilm reactors (MBBRs) show promise in degrading citalopram. au.dk

A critical area for future research is the comprehensive environmental impact assessment of not just the parent drug but also its array of transformation products (TPs). Studies have begun to identify numerous TPs of citalopram formed through processes like hydrolysis, photodegradation, chlorination, and biological degradation in WWTPs. nih.govau.dk For instance, one study identified seventeen TPs in laboratory experiments, while another found nineteen TPs in an MBBR, with major transformation pathways being nitrile hydrolysis, amide hydrolysis, and N-oxidation. nih.govau.dk

The toxicity of these TPs is a primary concern. Initial in silico toxicity assessments suggest that many TPs are either less toxic than the parent citalopram or have similar toxicity. nih.govau.dk However, more comprehensive ecotoxicological studies are needed to evaluate their effects on non-target aquatic organisms. researchgate.net Research has already shown that citalopram itself can cause behavioral changes in fish, such as increased swimming activity, indicating a potential for ecological disruption. nih.gov Future life cycle impact assessments (LCIA) should incorporate data on these TPs to provide a more accurate picture of the environmental footprint of pharmaceutical products. researchgate.net

Transformation ProcessNumber of Identified TPsKey PathwaysEcotoxicity Finding (in silico)
Hydrolysis, Photodegradation, Chlorination 17Not specifiedMost TPs were predicted to be less toxic or have similar toxicity to citalopram. nih.gov
Moving Bed Biofilm Reactor (MBBR) 19Nitrile hydrolysis, Amide hydrolysis, N-oxidationThe overall eco-toxic potential of TPs was suggested to be reduced by the MBBR process. au.dk

Q & A

Q. What are the primary metabolic pathways leading to the formation of citalopram propionic acid in biological systems?

this compound is a secondary metabolite derived from citalopram via sequential enzymatic reactions. The primary pathway involves:

  • N-demethylation : CYP3A4 catalyzes the conversion of citalopram to N-desmethylcitalopram (DCT) .
  • Oxidation : DCT undergoes further oxidation to form citalopram propionic aldehyde, which is subsequently oxidized to this compound . Methodologically, these pathways can be validated using in vitro hepatic microsomal assays with LC-MS/MS to track metabolite formation .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental and biological samples?

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Provides high sensitivity for detecting low concentrations (e.g., ng/L in wastewater) .
  • Titration with iterative pH analysis : Suitable for quantifying propionic acid derivatives in controlled laboratory settings, though less specific for complex matrices .
  • Liquid-liquid extraction (LLE) : Ethyl heptanoate is effective for isolating carboxylic acids like propionic acid derivatives from aqueous solutions, with distribution coefficients validated at 288–308 K .

Advanced Research Questions

Q. How can experimental designs address discrepancies in this compound yield across in vitro vs. in vivo models?

Contradictions in metabolite yields often arise from enzyme expression variability (e.g., CYP2D6 polymorphisms) or competing metabolic pathways (e.g., N-oxidation). To resolve this:

  • Use knockout cell lines (e.g., CYP3A4-deficient hepatocytes) to isolate specific enzymatic contributions .
  • Apply population pharmacokinetic modeling to account for genetic variability in human cohorts .
  • Compare data from activated sludge studies (environmental metabolism) with mammalian models to identify interspecies differences .

Q. What methodological optimizations improve the detection limits of this compound in non-targeted environmental screening?

  • Solid-phase extraction (SPE) : Use mixed-mode sorbents (e.g., Oasis HLB) to enhance recovery rates from wastewater .
  • High-resolution mass spectrometry (HRMS) : Enables untargeted screening with isotopic pattern matching to distinguish this compound from isobaric compounds .
  • Factorial design experiments : Optimize parameters like pH and solvent ratios to maximize signal-to-noise ratios .

Q. How does this compound’s stability in environmental matrices impact ecotoxicological risk assessments?

  • Conduct accelerated stability studies : Expose the compound to UV light, varying pH (4–9), and microbial communities to simulate environmental degradation .
  • Measure half-lives using first-order kinetics models and correlate with toxicity endpoints (e.g., Daphnia magna mortality) .
  • Note: Stability is reduced in oxidizing conditions; avoid metal contaminants during storage to prevent catalytic degradation .

Data Contradiction and Synthesis

Q. Why do studies report conflicting data on this compound’s bioactive potential?

  • Bioactivity assays : Differences in cell lines (e.g., neuronal vs. non-neuronal) and endpoint selection (e.g., receptor binding vs. cytotoxicity) lead to variability. Standardize assays using SH-SY5Y cells for neuroactivity studies .
  • Concentration thresholds : Antifungal activity of propionic acid derivatives is concentration-dependent, with efficacy observed ≥0.12% but limited by volatility and corrosivity .

Q. How can researchers reconcile discrepancies in metabolic enzyme contributions to this compound formation?

  • Perform enzyme inhibition studies : Co-incubate citalopram with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to quantify pathway dominance .
  • Meta-analyze published kinetic parameters (e.g., VmaxV_{max}, KmK_m) to identify consensus values for predictive modeling .

Research Design Frameworks

How to formulate a PICOT-compliant research question for clinical studies on this compound’s neuroactive effects?

  • Population (P) : Adults with major depressive disorder (MDD) unresponsive to SSRIs.
  • Intervention (I) : Measurement of serum this compound levels.
  • Comparison (C) : Patients with low vs. high metabolite concentrations.
  • Outcome (O) : Correlation with Montgomery-Åsberg Depression Rating Scale (MADRS) scores.
  • Time (T) : 8-week follow-up. Example: "In adults with MDD (P), how do serum levels of this compound (I) compared to baseline (C) affect MADRS scores (O) over 8 weeks (T)?" .

Tables for Key Data

Parameter Value Source
Metabolic Half-life (Human)~27 hours (DCT-derived pathway)
pKa of this compound~4.8 (similar to propionic acid)
LC-MS/MS LOD0.5 ng/L (environmental water)
Antifungal Threshold≥0.12% (w/v)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citalopram propionic acid
Reactant of Route 2
Reactant of Route 2
Citalopram propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.